4-(Aminomethyl)-2,6-diiodophenol
Description
Structure
3D Structure
Properties
CAS No. |
771579-38-5 |
|---|---|
Molecular Formula |
C7H7I2NO |
Molecular Weight |
374.95 |
IUPAC Name |
4-(aminomethyl)-2,6-diiodophenol |
InChI |
InChI=1S/C7H7I2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H,3,10H2 |
InChI Key |
OJQYCMMFDXSDGB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1I)O)I)CN |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CN |
Origin of Product |
United States |
Synthetic Methodologies for 4 Aminomethyl 2,6 Diiodophenol
Direct Functionalization Approaches to Iodinated Phenols
Direct functionalization strategies commence with a simple phenolic backbone, followed by the sequential introduction of the iodo and aminomethyl substituents. The order and method of these introductions are critical to achieving the desired substitution pattern.
Regioselective Iodination Strategies for Phenolic Substrates
The hydroxyl group of a phenol (B47542) is a strongly activating, ortho, para-directing group. Therefore, direct iodination of phenol tends to yield a mixture of mono-, di-, and tri-substituted products. Achieving selective di-iodination at the 2 and 6 positions requires careful selection of reagents and reaction conditions.
One common approach involves the use of iodine in the presence of an oxidizing agent. For instance, a combination of iodine and hydrogen peroxide can be employed for the iodination of phenols. Another effective system for regioselective iodination is the use of N-Iodosuccinimide (NIS) often in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) researchgate.net. While this can provide para-selectivity under certain conditions, modification of the strategy is needed for ortho-selectivity.
For selective ortho-iodination, the use of thallium(I) acetate (B1210297) in reaction with a phenol and iodine has been shown to be effective rsc.org. This method proceeds by the formation of a thallium(I) phenoxide, which then directs the iodination to the ortho positions.
A summary of common iodination reagents for phenols is presented below.
| Reagent System | Selectivity | Reference |
| I₂ / H₂O₂ | Mixture of isomers | acs.org |
| N-Iodosuccinimide (NIS) / p-TsOH | Generally para-selective | researchgate.net |
| Thallium(I) acetate / I₂ | ortho-selective | rsc.org |
| I₂ / NaNO₂ | Regioselective | Not specified |
Starting with 4-(aminomethyl)phenol would likely lead to complex product mixtures upon iodination due to the presence of two activating groups. Therefore, a more controlled approach is necessary.
Introduction of the Aminomethyl Group via Direct Reactions
The introduction of an aminomethyl group onto a phenolic ring can be achieved through various methods, most notably the Mannich reaction nih.govyoutube.comnih.govresearchgate.netresearchgate.net. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like a phenol), formaldehyde (B43269), and a primary or secondary amine or ammonia (B1221849) nih.govnih.gov.
For the synthesis of the target compound, a direct aminomethylation of 2,6-diiodophenol (B1640560) at the vacant para-position could be envisioned. This reaction would involve treating 2,6-diiodophenol with formaldehyde and ammonia (or a protected amine equivalent). The general mechanism involves the formation of an iminium ion from formaldehyde and the amine, which then acts as an electrophile and attacks the electron-rich phenol ring, preferentially at the para position due to steric hindrance from the ortho-iodo groups.
Recent developments have also explored metal-catalyzed C-H aminomethylation of phenols. For instance, an iodine-catalyzed method for the ortho-aminomethylation of phenols in aqueous media has been developed, though this would not be suitable for the desired para-substitution of the target molecule rsc.org.
Convergent Synthetic Pathways from Precursor Molecules
Convergent syntheses involve the assembly of the target molecule from precursors that already contain some of the required functional groups. This approach often offers better control over regiochemistry.
Synthesis from Appropriately Substituted Phenols
A plausible convergent route starts with a phenol that is already substituted at the para position. A common strategy for analogous compounds, such as 2,6-dichloro-4-aminophenol, begins with 4-nitrophenol (B140041) wikipedia.org. The nitro group is deactivating and meta-directing, but the hydroxyl group's strong ortho, para-directing influence dominates.
Following this logic, a potential synthesis for 4-(aminomethyl)-2,6-diiodophenol could be:
Nitration of Phenol : Phenol is first nitrated to yield 4-nitrophenol wikipedia.org.
Iodination : The resulting 4-nitrophenol is then subjected to iodination. The strong activating effect of the hydroxyl group directs the iodine atoms to the positions ortho to it, yielding 2,6-diiodo-4-nitrophenol.
Reduction : The nitro group of 2,6-diiodo-4-nitrophenol is then reduced to an amino group. This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or reducing agents like tin(II) chloride wikipedia.orggoogle.comnih.govmdpi.comnih.govmdpi.comresearchgate.net. This would yield 4-amino-2,6-diiodophenol (B3050004).
Conversion to Aminomethyl : The final step would involve the conversion of the amino group to an aminomethyl group. This is a non-trivial transformation and could potentially be achieved through a multi-step sequence, for example, via diazotization followed by cyanation and subsequent reduction. A more direct conversion is challenging.
An alternative, and perhaps more direct, pathway would start from 4-aminophenol (B1666318) wikipedia.orgmdpi.comnih.govnih.gov. The amino group would need to be protected, for instance as an acetamide, before proceeding with the iodination to prevent unwanted side reactions.
Utilization of Amino Acid Derivatives in Synthetic Schemes
The amino acid L-tyrosine is an attractive starting material as it already possesses the 4-(aminomethyl)phenol backbone (in a protected form as an α-amino acid). The synthesis would then primarily focus on the regioselective iodination of the phenol ring.
The iodination of tyrosine and its derivatives has been studied, often leading to the formation of 3,5-diiodotyrosine acs.orgnih.gov. This is a key intermediate in the biosynthesis of thyroid hormones fiveable.me. The reaction can be carried out using reagents like iodine monochloride or iodine in the presence of a base like ethylamine acs.org.
The synthetic sequence would be:
Di-iodination of L-tyrosine : Treatment of L-tyrosine with a suitable iodinating agent (e.g., ICl or I₂/base) would yield 3,5-diiodo-L-tyrosine acs.org.
Decarboxylation : The final step would be the decarboxylation of 3,5-diiodo-L-tyrosine to give the target molecule, this compound. This can be a challenging step and may require specific conditions to avoid side reactions.
| Starting Material | Key Transformation | Intermediate/Product | Reference |
| L-Tyrosine | Di-iodination | 3,5-Diiodo-L-tyrosine | acs.orgnih.gov |
| 3,5-Diiodo-L-tyrosine | Decarboxylation | This compound | - |
Multi-Step Synthesis Involving Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings wikipedia.org. This strategy relies on a directing metalation group (DMG) that complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position wikipedia.org. The resulting aryllithium species can then be quenched with an electrophile.
For the synthesis of this compound, a DoM strategy could be employed starting from a para-substituted phenol. The hydroxyl group itself is not a strong DMG, so it is often converted into a more powerful one, such as an O-carbamate group (-OCONEt₂) nih.gov.
A possible DoM synthetic route is outlined below:
Protection/DMG Installation : Start with a suitably protected 4-(aminomethyl)phenol. The phenolic hydroxyl would be converted to a potent DMG, like a diethylcarbamate. The aminomethyl group would also require protection, for example, as a Boc-carbamate.
Directed ortho, ortho'-di-iodination : The carbamate (B1207046) group would then direct lithiation to both ortho positions. This can be achieved by treating the substrate with a strong base like sec-butyllithium (B1581126) in the presence of TMEDA, followed by quenching with an iodine source (e.g., I₂).
Deprotection : The final step would involve the removal of the directing carbamate group from the phenolic oxygen and the protecting group from the aminomethyl nitrogen to yield the final product. The O-carbamate can be cleaved under basic or acidic conditions, or by reduction with LiAlH₄ nih.gov.
This strategy offers excellent control over the regioselectivity of the iodination, making it a highly attractive, albeit multi-step, approach.
Advanced Reaction Techniques in Phenol Functionalization
The direct functionalization of the phenol scaffold is a cornerstone of modern organic synthesis. Advanced catalytic methods have largely superseded classical techniques, offering milder reaction conditions, higher selectivity, and broader functional group tolerance. These methods are essential for constructing intricately substituted phenols.
Palladium-Catalyzed Carbon-Heteroatom Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds, a key step in the synthesis of functionalized aromatic compounds. While direct palladium-catalyzed aminomethylation is less common, the principles of C-N coupling are fundamental and have been extensively developed for the synthesis of anilines and related compounds from aryl halides. nih.gov These methods often employ a palladium precursor and a specialized phosphine ligand. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.
In the context of synthesizing precursors to this compound, palladium catalysis could be envisioned for introducing a nitrogen-containing substituent that is later converted to the aminomethyl group. For instance, a diiodo-phenol derivative could undergo a Buchwald-Hartwig amination with a suitable amine equivalent.
Furthermore, palladium catalysis is instrumental in C-I bond formation. While electrophilic iodination is more common for electron-rich phenols, palladium-catalyzed methods offer alternative pathways, particularly for less reactive substrates or when high selectivity is required. nih.govresearchgate.net These reactions can proceed through various mechanisms, sometimes involving a Pd(II)/Pd(IV) catalytic cycle where an iodine(I) reagent acts as the oxidant. nih.gov The choice of ligand and reaction conditions is critical to achieving high efficiency and selectivity in these transformations.
Catalytic Aminomethylation Methodologies
The introduction of an aminomethyl group onto a phenol ring is a valuable transformation. While the classical Mannich reaction has been used for this purpose, it often requires harsh conditions and has a limited substrate scope. Modern research has focused on developing milder, more selective catalytic methods. mdpi.com
Recent advancements have established several transition-metal-free and metal-catalyzed approaches for the direct ortho-aminomethylation of phenols, which involves the formation of a C(sp²)–C(sp³) bond. mdpi.com These methods provide a direct route to aminomethylated phenols, often with high regioselectivity. A transition-metal-free strategy utilizing iodine and sodium percarbonate in an aqueous medium has been developed, highlighting a move towards more sustainable chemical processes. rsc.org
Copper and chromium-based catalysts have also proven effective. Copper(II)-catalyzed systems can achieve cross-dehydrogenative ortho-aminomethylation of phenols with various aniline derivatives under mild conditions, proceeding through a proposed radical mechanism. mdpi.com These catalytic systems demonstrate the utility of earth-abundant metals in facilitating challenging bond formations.
Table 1: Comparison of Catalytic Aminomethylation Methods for Phenols
| Catalyst System | Amine Source | Selectivity | Key Features |
| Iodine/Sodium Percarbonate | Various amines | ortho-selective | Transition-metal-free; occurs in aqueous media. rsc.org |
| Copper(II) | Aniline derivatives | ortho-selective | Cross-dehydrogenative coupling; proceeds under mild conditions. mdpi.com |
| Graphene Oxide-Cu₇S₄ Nanoparticles | N,N-dimethylbenzylamines | ortho-selective | Solvent-free conditions; reusable nano-copper catalyst. mdpi.com |
Protecting Group Chemistry in the Synthesis of Polysubstituted Phenols
The synthesis of complex molecules like this compound, which contains multiple reactive sites, is often impossible without the strategic use of protecting groups. cem.com These groups temporarily mask a functional group to prevent it from reacting while another part of the molecule is being modified. After the desired transformation, the protecting group is removed to restore the original functionality. cem.com
For polysubstituted phenols, both the phenolic hydroxyl group and the amino group of the aminomethyl substituent are reactive. The hydroxyl group is acidic and can interfere with basic reagents, while the amino group is basic and nucleophilic.
Protecting the Phenolic Hydroxyl Group: The hydroxyl group of a phenol is often protected to prevent its reaction during steps like organometallic additions or coupling reactions. Common protecting groups for phenols include ethers and silyl ethers.
Benzyl (Bn) ethers: Introduced using benzyl bromide in the presence of a base. They are robust and stable to a wide range of conditions but can be easily removed by catalytic hydrogenation, which would be compatible with the iodo-substituents.
Silyl ethers (e.g., TBDMS, TIPS): Formed by reacting the phenol with the corresponding silyl chloride and a base like imidazole. Their stability is tunable based on the steric bulk of the alkyl groups on the silicon atom, and they are typically removed under acidic conditions or with a fluoride source (e.g., TBAF).
Protecting the Amino Group: The primary amine of the aminomethyl group is nucleophilic and requires protection during electrophilic reactions such as iodination. Carbamates are the most common protecting groups for amines.
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to many reaction conditions but is readily cleaved with strong acid (e.g., trifluoroacetic acid).
Carboxybenzyl (Cbz or Z): Introduced using benzyl chloroformate. Like the benzyl ether, it is stable to various conditions and is typically removed by catalytic hydrogenation.
The choice of protecting groups is critical and often relies on an "orthogonal" strategy, where one group can be removed selectively in the presence of another. For example, in a molecule containing both a TBDMS ether and a Boc-amine, the Boc group can be removed with acid while the TBDMS group remains intact, or the TBDMS group can be removed with fluoride without affecting the Boc group. This selective deprotection is essential for the stepwise construction of highly functionalized molecules. nih.gov
Table 2: Common Protecting Groups for Phenol and Amine Functionalities
| Functional Group | Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions |
| Phenolic Hydroxyl | Benzyl ether | Bn | Benzyl bromide (BnBr), Base (e.g., NaH, K₂CO₃) | H₂, Pd/C (Hydrogenolysis) |
| Phenolic Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | TBAF, Acetic Acid |
| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) |
| Amino | Carboxybenzyl | Cbz (or Z) | Benzyl chloroformate (CbzCl), Base | H₂, Pd/C (Hydrogenolysis) |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. One-dimensional (¹H, ¹³C) and two-dimensional techniques are employed to assemble the structural puzzle.
One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Aminomethyl)-2,6-diiodophenol is expected to be relatively simple. Due to the symmetrical substitution on the aromatic ring, the two protons at positions 3 and 5 are chemically equivalent and should appear as a single signal.
Aromatic Protons (H-3, H-5): A singlet is anticipated in the aromatic region, typically between δ 7.0-8.0 ppm. The exact shift is influenced by the electron-donating hydroxyl group and the deshielding effect of the adjacent iodine atoms.
Methylene (B1212753) Protons (-CH₂-): A singlet corresponding to the two protons of the aminomethyl group is expected around δ 3.5-4.5 ppm. Data from benzylamine (B48309) shows the methylene protons at approximately δ 3.7-3.8 ppm.
Amine and Hydroxyl Protons (-NH₂ and -OH): These protons will likely appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature. In DMSO-d₆, the phenolic OH of p-aminophenol appears around δ 8.3 ppm, while the NH₂ protons are observed near δ 4.4 ppm. blogspot.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule.
Aromatic Carbons: Six distinct signals are expected for the aromatic ring. The carbon bearing the hydroxyl group (C-1) would be found significantly downfield (δ 145-155 ppm). The carbons attached to the heavy iodine atoms (C-2, C-6) are expected to show a characteristic upfield shift due to the heavy-atom effect, appearing around δ 80-90 ppm. The protonated carbons (C-3, C-5) would resonate in the typical aromatic region (δ 125-135 ppm), and the carbon attached to the aminomethyl group (C-4) would be found around δ 130-140 ppm.
Methylene Carbon (-CH₂-): The signal for the methylene carbon is predicted to be in the range of δ 40-50 ppm, similar to that observed in benzylamine. acs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on standard chemical shift increments and data from analogous compounds.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H-3 / H-5 | 7.5 - 7.8 (s, 2H) | 130 - 135 |
| -CH₂- | 3.8 - 4.2 (s, 2H) | 40 - 50 |
| -NH₂ | 4.0 - 5.0 (br s, 2H) | N/A |
| -OH | 8.0 - 9.5 (br s, 1H) | N/A |
| C-1 | N/A | 148 - 152 |
| C-2 / C-6 | N/A | 80 - 90 |
Table 2: Experimental NMR Data for Analogous Compounds
| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Solvent | Reference |
|---|---|---|---|---|
| p-Aminophenol | ¹H | 8.33 (s, 1H, OH), 6.44-6.50 (m, 2H, Ar-H), 6.37-6.44 (m, 2H, Ar-H), 4.37 (s, 2H, NH₂) | DMSO-d₆ | blogspot.com |
| p-Aminophenol | ¹³C | 148.2 (C-O), 140.7 (C-N), 115.5 (Ar-CH), 115.2 (Ar-CH) | DMSO-d₆ | blogspot.com |
| Benzylamine | ¹H | 7.20-7.35 (m, 5H, Ar-H), 3.76 (s, 2H, CH₂), 1.55 (s, 2H, NH₂) | CDCl₃ | rsc.org |
| Benzylamine | ¹³C | 143.4 (Ar-C), 128.4 (Ar-CH), 126.9 (Ar-CH), 126.7 (Ar-CH), 46.3 (CH₂) | CDCl₃ | acs.org |
| 2,6-Diiodo-4-nitrophenol | ¹H | 8.3 (s, 2H, Ar-H) | Polysol | spectrabase.com |
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, the primary expected correlation would be a weak cross-peak between the -CH₂- and -NH₂ protons, confirming their proximity. Due to the symmetry, no correlations between the aromatic protons would be observed.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons to the carbons they are directly attached to. It would definitively link the singlet at δ ~7.6 ppm to the aromatic C-3/C-5 carbons and the methylene proton signal at δ ~4.0 ppm to its corresponding carbon signal at δ ~45 ppm.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.
HRMS is used to determine the exact molecular weight of the parent ion, which in turn allows for the calculation of its elemental formula. For this compound, the neutral chemical formula is C₇H₇I₂NO. HRMS would be expected to detect the protonated molecule, [M+H]⁺, with a calculated exact mass that confirms this formula with high accuracy (typically within 5 ppm). The characteristic isotopic pattern of the two iodine atoms would also be readily observable. High-resolution mass spectrometry of synthesized p-aminophenol has confirmed its molecular formula, lending confidence to this analytical approach. researchgate.net
Table 3: Predicted HRMS Data for this compound
| Species | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M] | C₇H₇I₂NO | 374.8614 |
| [M+H]⁺ | C₇H₈I₂NO⁺ | 375.8692 |
MS/MS involves isolating the parent ion and inducing fragmentation to produce daughter ions. The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. For the protonated molecule [C₇H₈I₂NO]⁺, several key fragmentation pathways are predictable.
Loss of Ammonia (B1221849): A common fragmentation for protonated primary amines is the neutral loss of ammonia (NH₃). This would result in a prominent fragment ion corresponding to the 4-hydroxy-3,5-diiodobenzyl cation.
Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the methylene group would lead to the formation of a diiodophenol radical cation or related structures.
Loss of Iodine: Fragmentation involving the loss of an iodine atom or HI is also possible under energetic conditions.
The fragmentation of benzylamine is known to proceed first by the elimination of NH₃. nih.gov Similarly, the mass spectrum of p-aminophenol shows a molecular ion at m/z 109, with a major fragment at m/z 80, corresponding to the loss of HCN. chemicalbook.com
Table 4: Predicted Key MS/MS Fragments for [M+H]⁺ of this compound
| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
|---|---|
| 358.8427 | [M+H - NH₃]⁺ |
| 347.8614 | [M - CH₂NH₂]⁺ |
| 248.9620 | [M+H - I]⁺ |
Reactivity Profiles and Mechanistic Investigations of 4 Aminomethyl 2,6 Diiodophenol
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key functional group that governs a significant portion of the molecule's reactivity, including its acidity and susceptibility to oxidation.
Acidity and Proton Exchange Dynamics
Proton exchange dynamics for phenols are known to be influenced by factors such as the nature of the solvent, temperature, and the presence of acid or base catalysts. acs.org For 4-(aminomethyl)-2,6-diiodophenol, the proton exchange of the hydroxyl group is expected to be a dynamic process. In aqueous solutions, the proton can exchange with water molecules. The rate of this exchange can be studied using techniques like nuclear magnetic resonance (NMR) spectroscopy. nih.gov The presence of both an acidic phenolic hydroxyl group and a basic aminomethyl group within the same molecule can lead to intramolecular proton transfer, forming a zwitterionic species in equilibrium, although the extent of this is likely to be minor in most solvents. The proton exchange dynamics are also a key aspect of its potential interactions with biological macromolecules, where proton transfer is a fundamental step in many enzymatic reactions.
Oxidation Pathways and Mechanisms of the Phenol (B47542) Ring
The electron-rich phenol ring, particularly with the activating hydroxyl and aminomethyl groups, is susceptible to oxidation. The presence of iodine substituents also influences the oxidation process. Oxidation of phenols can proceed through various mechanisms, often involving the formation of a phenoxyl radical as a key intermediate.
One of the well-established methods for the oxidation of phenols involves the use of hypervalent iodine reagents. wikipedia.orgresearchgate.net These reagents are known to oxidize phenols to quinones or related compounds. wikipedia.orgresearchgate.net The reaction is believed to proceed via ligand exchange between the phenol and the iodine(III) reagent to form an aryloxyiodonium(III) intermediate. wikipedia.org This intermediate can then undergo further reactions. For phenols with unsubstituted para positions, oxidation often leads to the formation of quinones. In the case of this compound, the para position is substituted, which would prevent the direct formation of a simple p-quinone.
The oxidation of this compound could potentially lead to the formation of o-quinones through a double oxidation process, where a hydroxyl group is first introduced at an ortho position, followed by oxidation of the resulting catechol. nih.gov However, the existing iodine substituents at both ortho positions make this pathway less likely. A more probable oxidation pathway would involve the formation of a phenoxyl radical, which can then undergo coupling reactions. The steric hindrance from the bulky iodine atoms might favor the formation of dimers or polymers through C-O or C-C bond formation. The specific products would depend on the oxidant used and the reaction conditions. For instance, enzymatic oxidation, such as that catalyzed by tyrosinase or laccase, could lead to specific polymeric products.
Reactivity of the Aminomethyl Moiety
The aminomethyl group introduces a basic and nucleophilic center to the molecule, providing a handle for a variety of chemical transformations.
Basicity and Protonation Equilibria of the Amine
The aminomethyl group (-CH2NH2) in this compound is a primary amine and therefore exhibits basic properties. The basicity of this group can be quantified by its pKb value or the pKa of its conjugate acid (R-CH2NH3+). While a specific experimental value for this compound is not available, we can estimate it by comparison with analogous compounds. For instance, the pKa of the benzylammonium ion (C6H5CH2NH3+) is approximately 9.33. vaia.combartleby.comchegg.comaskfilo.com The electronic effect of the substituted phenol ring will influence the basicity of the aminomethyl group. The electron-withdrawing nature of the diiodo-substituted phenol ring would be expected to slightly decrease the basicity of the amine compared to benzylamine (B48309).
In an aqueous solution, the aminomethyl group will exist in equilibrium with its protonated form:
R-CH2NH2 + H2O ⇌ R-CH2NH3+ + OH-
The position of this equilibrium is dependent on the pH of the solution. At acidic pH, the amine will be predominantly in its protonated, ammonium (B1175870) form, while at alkaline pH, the free amine form will dominate. This pH-dependent behavior is crucial for its interaction with biological targets and for its solubility and partitioning characteristics.
Nucleophilic Reactivity and Derivatization Opportunities
The lone pair of electrons on the nitrogen atom of the primary aminomethyl group makes it a potent nucleophile. savemyexams.com This nucleophilicity allows for a wide range of derivatization reactions, providing a means to modify the structure and properties of the molecule. nih.govresearchgate.netjfda-online.comnih.gov
Common derivatization reactions for primary amines include acylation, alkylation, and arylation. For example, the aminomethyl group can react with acyl chlorides or anhydrides to form amides. It can also undergo nucleophilic substitution reactions with alkyl halides to yield secondary and tertiary amines, and eventually quaternary ammonium salts. youtube.comchemguide.co.uk However, these reactions can sometimes be difficult to control, leading to multiple substitutions. youtube.comchemguide.co.uk
The nucleophilic character of the aminomethyl group also allows for its use in the synthesis of more complex molecules. For instance, it can participate in ring-forming reactions to generate heterocyclic compounds. The reactivity of the aminomethyl group provides a versatile platform for the development of derivatives with tailored properties for various applications.
Schiff Base Formation and Imine Condensation Reactions
A characteristic reaction of primary amines is their condensation with aldehydes or ketones to form Schiff bases (imines). wjpsonline.comyoutube.com The aminomethyl group of this compound can readily undergo this reaction. The formation of a Schiff base is a reversible reaction that typically occurs under mild conditions, often with acid or base catalysis. wjpsonline.com
The general reaction can be represented as:
R-CHO + H2N-CH2-Ar-OH ⇌ R-CH=N-CH2-Ar-OH + H2O (where Ar represents the 2,6-diiodophenyl moiety)
Reactivity of the Iodinated Aromatic Core
The presence of both activating and deactivating groups on the benzene (B151609) ring of this compound results in a complex reactivity profile. The hydroxyl and aminomethyl groups are electron-donating, thus activating the ring towards electrophilic attack, while the iodine atoms are electron-withdrawing by induction, which deactivates the ring.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution reactions, the incoming electrophile's position is directed by the existing substituents. The hydroxyl (-OH) and aminomethyl (-CH2NH2) groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. scispace.comresearchgate.net Conversely, halogens like iodine are deactivating yet also direct to the ortho and para positions. scispace.comresearchgate.net
In this compound, the positions ortho to the powerful activating hydroxyl group are already occupied by iodine atoms. The para position is occupied by the aminomethyl group. The positions meta to the hydroxyl group (and ortho to the iodine atoms) are the remaining available sites for substitution. The directing effects of the substituents are summarized in the table below.
| Substituent | Effect on Reactivity | Directing Influence |
|---|---|---|
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |
| -CH2NH2 (Aminomethyl) | Activating | Ortho, Para |
| -I (Iodo) | Deactivating | Ortho, Para |
Given the substitution pattern, electrophilic attack is most likely to occur at the positions ortho to the aminomethyl group (and meta to the hydroxyl and iodo groups), provided that steric hindrance from the adjacent iodine atoms does not impede the reaction. The strong activation by the hydroxyl group, however, may still facilitate substitution despite the deactivating effect of the iodine atoms. rsc.orgmasterorganicchemistry.com For instance, phenol undergoes nitration more readily than benzene, and in some cases, polysubstitution can occur. rsc.org
Halogen Exchange and Dehalogenation Mechanisms
The carbon-iodine bonds in this compound can undergo cleavage through halogen exchange or dehalogenation reactions.
Halogen Exchange: The Finkelstein reaction is a classic example of a halogen exchange reaction, typically involving the exchange of a halogen for another via a nucleophilic substitution mechanism. stackexchange.com For aryl halides, this reaction is often catalyzed by transition metals like copper or nickel. stackexchange.com The presence of electron-donating groups, such as in the case of this compound, can make the aromatic ring less susceptible to traditional nucleophilic aromatic substitution-based halogen exchange. stackexchange.com
Dehalogenation: The removal of halogen atoms from an aromatic ring can be achieved through various methods, including catalytic hydrogenation and radical-mediated processes. nih.gov Palladium-catalyzed hydrodehalogenation is an effective method for the removal of aryl chlorides and can be performed under mild conditions. rsc.org Another approach involves visible-light-induced photoredox catalysis, which can generate aryl radicals from aryl halides, leading to their dehalogenation. nih.gov The table below summarizes some common methods for the dehalogenation of aryl halides.
| Method | Mechanism | Key Features |
|---|---|---|
| Catalytic Hydrogenation | Reductive cleavage of C-X bond | Often uses Pd/C catalyst; can be selective. nih.gov |
| Photoredox Catalysis | Single Electron Transfer (SET) to form aryl radical | Can be initiated by visible light; metal-free options exist. nih.gov |
| Base-Promoted | Radical-mediated hydrogenation | Uses a hydrogen source like an alcohol or aldehyde. nih.gov |
For this compound, the choice of dehalogenation method would depend on the desired selectivity, as the two iodine atoms may exhibit different reactivities due to the electronic and steric influences of the other substituents.
Directed Reactivity Imparted by Halogen and Aminomethyl Groups
The two iodine atoms at the 2 and 6 positions exert a significant steric and electronic influence on the reactivity of the aromatic ring. Sterically, they hinder access to the adjacent positions, potentially slowing down reactions at those sites. Electronically, as halogens, they are deactivating due to their inductive electron-withdrawing effect, making the ring less nucleophilic. scispace.com However, they also possess lone pairs of electrons that can be donated through resonance, which is why they are ortho-, para-directing. researchgate.net
The aminomethyl group (-CH2NH2) is an activating group. While the amino group itself is a strong activator, the intervening methylene (B1212753) group (-CH2-) moderates this effect compared to a directly attached amino group. Nevertheless, it still donates electron density to the ring, primarily through hyperconjugation and a weak inductive effect, thus activating it towards electrophilic substitution and directing incoming groups to the ortho and para positions.
Intramolecular Interactions and Tautomerism Effects on Reactivity
Intramolecular forces and the potential for tautomerism can significantly influence the reactivity of this compound.
No Published Research Found on the Coordination Chemistry of this compound
Despite a comprehensive search of scientific databases and scholarly articles, no specific research or data could be located on the coordination chemistry, ligand properties, or metal complexation of the chemical compound this compound.
The investigation sought to construct a detailed scientific article based on a provided outline, focusing exclusively on the coordination chemistry of this specific molecule. However, the search for primary literature, including peer-reviewed papers and conference proceedings, yielded no studies detailing the synthesis, characterization, or complexation behavior of this compound.
Searches were conducted for the compound itself, as well as for related terms such as its potential as a ligand, its chelation modes, and any influence of its iodine substituents on coordination geometry. These inquiries did not return any relevant results. Further attempts to locate information on the synthesis and spectroscopic analysis of its metal complexes, including with transition metals like copper(II), were also unsuccessful.
While general information exists on the coordination chemistry of substituted aminophenols and related structures, the strict requirement to focus solely on this compound cannot be met due to the apparent absence of published research on this specific compound.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail as outlined in the instructions. The lack of available data prevents any meaningful discussion of its ligand properties, the synthesis of its metal complexes, or the characterization of such coordination compounds.
It is possible that research on this compound exists but is not publicly available or indexed in the searched databases. Alternatively, the coordination chemistry of this compound may not have been a subject of scientific investigation to date.
Coordination Chemistry and Metal Complexation Studies
Catalytic Applications of Metal Complexes Derived from Halogenated Aminophenols
Metal complexes incorporating halogenated aminophenol ligands have emerged as versatile catalysts in a range of organic transformations. The electronic properties and steric hindrance conferred by the halogen substituents on the aminophenol framework can significantly influence the catalytic activity and selectivity of the coordinated metal center. Research has demonstrated their utility in various catalytic processes, including oxidation, reduction, and cross-coupling reactions.
The redox-active nature of the aminophenol ligand itself often plays a crucial role in the catalytic cycle, acting as an electron reservoir to facilitate multi-electron transformations at the metal center. derpharmachemica.com This synergistic interplay between the ligand and the metal is fundamental to the catalytic efficacy of these complexes.
Oxidation Reactions
Complexes of halogenated and other substituted aminophenols have shown significant promise in mimicking the function of various oxidoreductase enzymes.
Dioxygenase Mimicking Activity: Iron(III) complexes with substituted aminophenolate ligands have been reported to react with dioxygen, leading to the regioselective cleavage of the C-C bond in the aromatic ring of substrates like 2-amino-4,6-di-tert-butylphenol. derpharmachemica.com This reaction mimics the function of 2-aminophenol (B121084) dioxygenases, resulting in the formation of picolinic acid derivatives. derpharmachemica.comderpharmachemica.com The presence of certain functional groups on the ligand, such as a urea (B33335) moiety, has been shown to be crucial for achieving catalytic turnover. derpharmachemica.com
Phenoxazinone Synthase Mimicking Activity: Manganese(III) and Copper(II) complexes derived from substituted aminophenols have demonstrated the ability to catalyze the aerobic oxidative coupling of o-aminophenol to form 2-aminophenoxazin-3-one. researchgate.netnih.gov These reactions mimic the activity of phenoxazinone synthase. Kinetic studies, such as those employing Michaelis-Menten analysis, have been used to quantify the catalytic efficiency of these complexes, with parameters like the turnover number (kcat) being determined. researchgate.net For instance, a cobalt(III) complex has shown an excellent turnover number of 7.85 × 10³ h⁻¹ for the oxidative coupling of o-phenylenediamine. researchgate.net
Alcohol and Alkene Oxidation: Manganese(III) complexes with Schiff base ligands derived from substituted aminophenols have been utilized as catalysts for the aerobic oxidation of alcohols to aldehydes and the epoxidation of alkenes like styrene (B11656). derpharmachemica.comnih.gov In the case of styrene oxidation using iodosobenzene (B1197198) (PhIO) as an oxidant, Mn(III) complexes have achieved high conversions, yielding styrene oxide as the major product. nih.gov
The table below summarizes kinetic data for the oxidation of o-aminophenol catalyzed by several Manganese(III) complexes.
Table 1: Kinetic Parameters for o-Aminophenol Oxidation by Mn(III) Complexes
| Complex | kcat (h⁻¹) | Km (M) | Vmax (M h⁻¹) |
|---|---|---|---|
| [Mn(L)(N₃)(H₂O)]·1/3H₂O | 1083 | 0.013 | 1.08 x 10⁻⁴ |
| [Mn(L)(NCS)(H₂O)] | 1152 | 0.011 | 1.15 x 10⁻⁴ |
Data sourced from catalytic studies on Mn(III) complexes with a Schiff-base ligand derived from 2-hydroxy-3-methoxy-5-methylbenzaldehyde (B2420527) and ethylenediamine. nih.gov
Cross-Coupling Reactions
The ability of aminophenol ligands to act as non-innocent ligands, participating directly in the redox chemistry of the catalytic cycle, has been harnessed in cross-coupling reactions.
Suzuki and Glaser-Hay Coupling: A palladium(II) complex featuring a non-innocent o-iminobenzosemiquinone radical ligand derived from an aminophenol has been shown to be a highly effective catalyst for base-free Glaser-Hay coupling of terminal alkynes and for Suzuki coupling of aryl halides. nih.gov The redox-active ligand acts as an electron reservoir, obviating the need for external additives. nih.gov The palladium complex demonstrated a reaction rate for phenylacetylene (B144264) homo-coupling that was twice as high as a similar nickel(II) complex. nih.gov
Other Catalytic Applications
C-H Amination: Palladium complexes with aminophenol-based redox-active ligands have been employed in the catalytic C-H amination of organic azides to produce N-heterocycles. derpharmachemica.com The ligand facilitates the formation of a key palladium-nitrene intermediate through single electron transfer. derpharmachemica.com
Reduction of Nitroaromatics: While not specifically involving halogenated aminophenols, the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a widely studied reaction. taylorandfrancis.com This highlights a potential application area for new catalysts derived from compounds like 4-(aminomethyl)-2,6-diiodophenol, where the electronic effects of the iodine atoms could influence catalytic activity.
Hydrosilylation: Low-coordinate iron(II) amide complexes have demonstrated high catalytic activity in the regioselective hydrosilylation of alkenes. nih.gov This points to the potential of developing iron complexes with halogenated aminophenol ligands for similar transformations.
Synthesis and Characterization of Derivatives and Analogs
Modifications at the Aminomethyl Nitrogen
The primary amine of the aminomethyl group is a key site for derivatization, readily undergoing reactions to form a variety of functional groups. These modifications can significantly alter the molecule's physicochemical properties.
N-Alkylation and N-Acylation Reactions
N-alkylation introduces alkyl groups onto the nitrogen atom, which can be achieved through reactions with alkyl halides. While specific literature on the N-alkylation of 4-(aminomethyl)-2,6-diiodophenol is not abundant, the general reactivity of primary amines suggests that standard alkylation procedures would be applicable. For instance, reaction with an appropriate alkyl halide in the presence of a non-nucleophilic base to scavenge the resulting hydrohalic acid would be a common strategy.
N-acylation, the introduction of an acyl group, is another fundamental transformation. This is typically accomplished by reacting the amine with an acyl chloride or an acid anhydride (B1165640). These reactions are generally high-yielding and proceed under mild conditions. The resulting amides are often crystalline solids, facilitating their purification.
Formation of Carbamate (B1207046) and Urea (B33335) Derivatives
The aminomethyl nitrogen can also be converted into carbamate and urea functionalities. The synthesis of carbamates can be achieved by reacting the amine with a suitable chloroformate or by using a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, which reacts with amines to form stable urea derivatives that are amenable to analysis. nih.gov
Urea derivatives are typically synthesized through the reaction of the primary amine with an isocyanate. Alternatively, safer methods avoiding the handling of toxic isocyanates have been developed. One such method involves the use of N,N'-carbonyldiimidazole (CDI) as a phosgene (B1210022) substitute. The amine first reacts with CDI to form an activated intermediate, which then reacts with a second amine to yield the urea. This approach is particularly useful for the synthesis of unsymmetrical ureas.
| Derivative Type | Reagents | General Reaction Conditions |
| N-Alkyl | Alkyl halide, Base | Inert solvent, Room temperature to gentle heating |
| N-Acyl | Acyl chloride or Anhydride | Aprotic solvent, often with a base |
| Carbamate | Chloroformate, Base | Biphasic or aprotic solvent |
| Urea | Isocyanate or CDI | Anhydrous aprotic solvent |
Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group presents another avenue for derivatization, allowing for the formation of ethers and esters, as well as oxidation to quinone-type structures.
Etherification and Esterification Reactions
Etherification of the phenolic hydroxyl group is commonly carried out using the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. A one-pot synthesis for 2,6-diiododiaryl ethers from para-substituted phenols has been developed using diacetoxyiodobenzene, which could potentially be adapted for this compound. researchgate.net
Esterification can be achieved by reacting the phenol with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) to catalyze the reaction and neutralize the acid byproduct.
Controlled Oxidation to Quinol Derivatives
The oxidation of p-aminophenols can lead to the formation of quinone imines. While specific studies on the controlled oxidation of this compound to a quinol derivative are not detailed in the available literature, the general transformation of p-aminophenols to quinone imines is a known process. This oxidation can be achieved using various oxidizing agents. The resulting quinone imines are reactive species that can undergo further reactions.
Alterations of the Halogenation Pattern
Replacing the iodine atoms with other halogens, such as bromine or chlorine, can significantly impact the compound's properties due to differences in electronegativity, size, and bond strength. The synthesis of these analogs typically involves starting with the appropriately halogenated phenol and carrying out the necessary functional group transformations.
The synthesis of 2,6-dichloro-4-aminophenol has been reported through various methods, including the nitration of 2,6-dichlorophenol (B41786) followed by reduction. google.comgoogle.com Another route involves the chlorination of p-nitroaniline, followed by diazonium hydrolysis and hydrogenation. patsnap.com Similarly, 4-amino-2,6-dibromophenol (B1346563) can be synthesized, for instance, by the reduction of 2-nitro-4,6-dibromophenol. prepchem.com The aminomethyl group can then be introduced through established synthetic routes. A search of chemical supplier databases reveals the commercial availability of 4-(aminomethyl)-2,6-dichlorophenol (B14920377). sigmaaldrich.com
| Analog | Starting Material | Key Synthetic Steps |
| 4-(Aminomethyl)-2,6-dichlorophenol | 2,6-Dichlorophenol | Nitration, Reduction, Aminomethylation |
| 4-(Aminomethyl)-2,6-dibromophenol | 2,6-Dibromophenol | Nitration, Reduction, Aminomethylation |
The synthesis of a close structural analog, 4-(2-aminoethyl)-2,6-diiodo-phenol, has been documented, proceeding from N-tert-Butoxycarbonyl 3,5-diiodotyramine. chemicalbook.com This suggests that a similar synthetic strategy could be employed for this compound, likely starting from a protected 4-amino-2,6-diiodophenol (B3050004) derivative.
Synthesis of Mono- and Tri-Iodinated Analogs
The synthesis of mono-iodinated analogs, such as 4-(aminomethyl)-2-iodophenol, and tri-iodinated analogs, like 4-(aminomethyl)-2,4,6-triiodophenol, can be achieved through electrophilic iodination of 4-(aminomethyl)phenol. Various iodinating agents and reaction conditions can be employed to control the degree of iodination.
Commonly used methods include the use of iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in an aqueous or alcoholic medium. scielo.brresearchgate.net The selectivity of the iodination towards mono-, di-, or tri-substituted products can be influenced by the stoichiometry of the reactants, temperature, and reaction time. For instance, using a limited amount of the iodinating agent would favor the formation of mono-iodinated species, while an excess would lead to poly-iodinated products.
Another approach involves the use of amine-iodine complexes, which can offer milder reaction conditions and improved regioselectivity. researchgate.netscielo.br The synthesis of 2,4,6-triiodophenol, a related compound, has been described through the reaction of phenol with iodine in the presence of hydrogen peroxide or with periodic acid and potassium iodide. google.comwipo.int These methods could potentially be adapted for the synthesis of 4-(aminomethyl)-2,4,6-triiodophenol.
The general synthetic approach for the iodination of phenols is outlined below:
Table 1: General Methods for the Iodination of Phenols
| Iodinating System | Solvent | Conditions | Product Selectivity |
| I₂ / H₂O₂ | Water / Ethanol | Room Temperature | Mixture of mono-, di-, and tri-iodinated phenols, depending on stoichiometry. scielo.brresearchgate.net |
| Amine-Iodine Complexes | Water / Acetonitrile (B52724) | Room Temperature | Can offer improved regioselectivity for para-iodination. researchgate.netscielo.br |
| Periodic Acid / KI / H₂SO₄ | Sulfuric Acid | Cooled | Primarily for the synthesis of tri-iodinated phenols. google.com |
| N-Iodosuccinimide (NIS) | Acetonitrile | Catalytic Acid | Regioselective iodination of activated aromatic compounds. organic-chemistry.org |
Replacement of Iodine with Other Halogens
The replacement of iodine atoms in this compound with other halogens, such as chlorine or bromine, leads to the formation of di-chloro and di-bromo analogs. These analogs are valuable for comparative studies to understand the influence of the halogen atom's size, electronegativity, and lipophilicity on the compound's properties.
The synthesis of these analogs typically starts from a halogenated phenol precursor, which is then subjected to an aminomethylation reaction. For example, the synthesis of 4-(aminomethyl)-2,6-dichlorophenol can be achieved by the aminomethylation of 2,6-dichlorophenol. A general route for the synthesis of 2,6-dichloro-4-aminophenol, a related compound, involves the nitration of 2,6-dichlorophenol followed by reduction of the nitro group. google.com A similar strategy could be employed, followed by modification of the amino group to an aminomethyl group.
Patents describe the synthesis of 2,6-dichloro-4-aminophenol from p-nitroaniline through chlorination, diazonium hydrolysis, and hydrogenation. patsnap.com The crystal structure of 4-amino-2,6-dichlorophenol (B1218435) has also been reported, providing valuable structural information. researchgate.net
Table 2: Halogenated Analogs of 4-(Aminomethyl)phenol
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursor |
| 4-(Aminomethyl)-2,6-dichlorophenol | C₇H₇Cl₂NO | 192.04 | 2,6-Dichlorophenol |
| 4-Amino-2,6-dibromophenol | C₆H₅Br₂NO | 266.92 | 2,6-Dibromophenol |
Structural Isomers and Homologs for Comparative Research
The study of structural isomers and homologs of this compound provides crucial insights into the structure-activity relationships of this class of compounds. By systematically altering the position and nature of substituents, researchers can probe the steric and electronic requirements for specific biological activities.
An example of a structural isomer is 2-(aminomethyl)-4,6-diiodophenol, where the positions of the aminomethyl and hydroxyl groups are interchanged. Homologs, on the other hand, involve the extension or modification of the aminomethyl side chain.
Comparative studies on halogenated phenylethanolamines and phenoxypropanolamines have shown that the position and nature of the halogen substituents significantly influence their biological activity. nih.gov For instance, the anti-peroxidative activity of 2,4,6-tri-substituted phenols has been investigated, revealing that a 4-halogen group can increase inhibitory activity. nih.gov The introduction of halogen atoms can also modulate the physicochemical properties of amino acids and peptides, affecting their interactions with biological targets. nih.gov
Furthermore, comparative studies on the removal of 4-aminophenol (B1666318) from aqueous solutions have highlighted the differential reactivity of the amino and hydroxyl groups, which is a key consideration in the design of derivatives. mdpi.com
Table 3: Examples of Structural Isomers and Homologs for Comparative Research
| Compound Name | Type | Key Structural Difference from this compound |
| 2-(Aminomethyl)-4,6-diiodophenol | Structural Isomer | Positions of aminomethyl and hydroxyl groups are swapped. |
| 4-(2-Aminoethyl)-2,6-diiodophenol | Homolog | Ethyl group in the side chain instead of a methyl group. |
| 2,6-Diprenyl-4-iodophenol | Analog | Prenyl groups at the 2 and 6 positions instead of iodine. nih.gov |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can predict molecular geometries, energy levels, and the distribution of electrons, which in turn dictate the molecule's reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the potential energy surface, DFT can also map out energy profiles for various chemical processes. For 4-(Aminomethyl)-2,6-diiodophenol, DFT calculations would be instrumental in determining key structural parameters such as bond lengths, bond angles, and dihedral angles. While data for the specific title compound is not available, studies on similar phenolic compounds routinely employ DFT methods to achieve accurate geometric predictions.
A hypothetical data table for the optimized geometry of this compound, if calculated, would resemble the following:
Table 1: Hypothetical DFT Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-I | Data not available |
| C-O | Data not available | |
| C-N | Data not available | |
| Bond Angle | I-C-C | Data not available |
| H-O-C | Data not available | |
| Dihedral Angle | C-C-C-N | Data not available |
Note: The values in this table are placeholders and would need to be determined through specific DFT calculations.
Frontier Molecular Orbital (FMO) theory provides a framework for predicting the reactivity of a molecule based on the energies and shapes of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, FMO analysis would identify the most likely sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: These values are illustrative and would be the result of specific FMO analysis.
An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It highlights electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions and predicting sites of chemical reactions. For this compound, an ESP map would likely show negative potential around the oxygen and iodine atoms and positive potential near the phenolic and aminomethyl hydrogens.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can reveal the preferred conformations of a molecule and how it interacts with other molecules, such as solvents or biological macromolecules. An MD simulation of this compound would offer insights into its flexibility and the nature of its intermolecular hydrogen bonding and other non-covalent interactions.
Prediction of Spectroscopic Properties from First Principles
Computational methods can be used to predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a compound and to aid in the interpretation of experimental results. For this compound, theoretical predictions of its vibrational frequencies and chemical shifts would be a valuable tool for its characterization.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, researchers can map out the most likely reaction pathways. For a molecule like this compound, computational studies could elucidate the mechanisms of its synthesis, degradation, or potential metabolic transformations.
Studies on Halogen Bonding and Non-Covalent Interactions
No specific theoretical or computational studies on the halogen bonding and non-covalent interactions of this compound are available in the surveyed scientific literature. Therefore, a detailed analysis and data tables for this compound cannot be provided.
Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is a powerful tool for separating complex mixtures, making it well-suited for the analysis of 4-(aminomethyl)-2,6-diiodophenol, potentially in the presence of precursors, byproducts, or other analytes.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation can be achieved using different stationary phases and mobile phase compositions, with detection tailored to the compound's properties.
Reversed-Phase (RP) HPLC: This is the most common mode of HPLC. For a polar compound like this compound, a C18 or C8 column is typically used. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netscience.gov The pH of the mobile phase is a critical parameter to control the retention and peak shape, as it affects the ionization state of the amino and phenolic groups. For instance, a slightly acidic pH (around 4-5) would ensure the amino group is protonated, which can be advantageous for retention on some columns. nih.govnih.gov
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics (e.g., C18/SCX) can offer unique selectivity for separating isomers and related compounds. For aminophenol isomers, a mobile phase of aqueous phosphate buffer (pH 4.85) and methanol has been shown to be effective. researchgate.netnih.gov
Detection Modes:
UV-Vis Detection: Given the phenolic chromophore, UV-Vis detection is a straightforward choice. The wavelength of maximum absorbance (λmax) would be determined by scanning a pure standard of the compound. For phenolic compounds, this is often in the range of 270-290 nm. epa.gov A diode array detector (DAD) can be particularly useful as it provides spectral information for peak identification and purity assessment. nih.gov
Electrochemical Detection (ECD): ECD is a highly sensitive and selective detection method for electroactive compounds like phenols. nih.gov It involves applying a potential to a working electrode and measuring the current generated by the oxidation of the analyte. For 4-aminophenol (B1666318), a potential of +325 mV has been used with a glassy carbon electrode. nih.gov
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest level of selectivity and structural information, allowing for definitive identification and quantification even in complex matrices.
Table 1: Representative HPLC Conditions for Aminophenol and Iodophenol Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) epa.gov |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate) researchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at ~280 nm, ECD at +0.3 to +0.7 V nih.govepa.gov |
| Injection Volume | 10 - 50 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique, but it is generally suitable only for volatile and thermally stable compounds. Due to the polar amino and hydroxyl groups, this compound is not sufficiently volatile for direct GC analysis and would likely decompose in the hot injector port. thermofisher.com Therefore, a derivatization step is necessary to convert the polar functional groups into less polar, more volatile moieties. nih.gov
Derivatization:
Silylation: This is a common derivatization technique where active hydrogens in the amino and hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. thermofisher.comsigmaaldrich.com The resulting silylated derivative is much more volatile and can be readily analyzed by GC.
Acylation: Acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or alkyl chloroformates can also be employed to create volatile derivatives. nih.govnih.gov
Detection Modes:
Flame Ionization Detection (FID): FID is a universal detector for organic compounds and provides a response proportional to the number of carbon atoms.
Mass Spectrometry (MS): GC-MS is a powerful combination that provides both retention time and mass spectral data, allowing for confident identification of the derivatized compound. mdpi.com
Table 2: Typical GC Derivatization and Analysis Parameters for Polar Compounds
| Parameter | Condition |
| Derivatization Reagent | MSTFA or Alkyl Chloroformate thermofisher.comnih.gov |
| Reaction Conditions | Heating at 60-100°C for 15-60 min |
| Column | 5% Phenyl Methylpolysiloxane (e.g., TR-5) thermofisher.com |
| Injector Temperature | 250 - 280°C |
| Oven Program | Temperature gradient from ~100°C to 300°C |
| Detector | FID or MS |
Spectroscopic Quantification Methods
Spectroscopic methods are based on the interaction of electromagnetic radiation with the analyte and can be used for direct quantification, often without the need for prior separation.
UV-Vis Spectrophotometry
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for quantifying compounds that absorb light in the UV-Vis region. The presence of the substituted phenol (B47542) ring in this compound makes it a good candidate for this technique. youtube.com
The analysis involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax) and relating it to the concentration using the Beer-Lambert law. The λmax for phenols is influenced by substituents and the pH of the solvent. youtube.com The presence of the amino and iodo groups will affect the exact position of the absorption maximum. For phenolic compounds, the λmax is typically in the range of 270-290 nm. The pH of the solution is a critical parameter, as deprotonation of the phenolic hydroxyl group in basic conditions can cause a bathochromic (red) shift to longer wavelengths. youtube.com
Table 3: General Parameters for UV-Vis Spectrophotometric Analysis of Phenolic Compounds
| Parameter | Description |
| Solvent | Methanol, Ethanol, or buffered aqueous solution |
| Wavelength Range | 200 - 400 nm for scanning to find λmax youtube.com |
| pH | Controlled with a buffer for reproducible results |
| Cuvette | Quartz cuvette with a 1 cm path length |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can be used for the quantification of fluorescent compounds (fluorophores). uci.edu Many aromatic molecules, including aminophenols, exhibit fluorescence. nih.gov The process involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. evidentscientific.com
For this compound, the presence of the aminophenol structure suggests it may be fluorescent. However, the heavy iodine atoms can potentially decrease the fluorescence quantum yield through the "heavy atom effect," which promotes intersystem crossing to the triplet state. The actual fluorescence properties would need to be determined experimentally by measuring the excitation and emission spectra. uci.edu A typical procedure would involve finding the optimal excitation wavelength (λex) and then scanning the emission wavelengths (λem) to find the emission maximum. nih.gov The fluorescence intensity at the emission maximum is then proportional to the concentration of the analyte.
Table 4: Representative Fluorescence Spectroscopy Parameters for Aminophenols
| Parameter | Typical Range/Value |
| Excitation Wavelength (λex) | 280 - 340 nm |
| Emission Wavelength (λem) | 350 - 450 nm |
| Solvent | Methanol, Ethanol |
| Slit Widths | 5 - 10 nm |
Electrochemical Analysis Techniques
Electrochemical methods are based on measuring the electrical properties of a solution containing the analyte. For electroactive compounds like this compound, these techniques can offer high sensitivity and selectivity.
The phenolic hydroxyl group and the aromatic amino group are both electrochemically active and can be oxidized at a suitable potential. scispace.comfrontiersin.org Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the redox behavior of the compound and for its quantification.
In a typical experiment, a three-electrode system is used, consisting of a working electrode (e.g., glassy carbon, gold, or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). uc.pt By scanning the potential applied to the working electrode, the oxidation potential of this compound can be determined. The peak current in the voltammogram is proportional to the concentration of the analyte. For para-substituted phenols, the oxidation potential is often in the range of +0.6 to +0.8 V versus a standard reference electrode. scispace.comuc.pt The use of chemically modified electrodes can enhance the sensitivity and selectivity of the measurement. nih.gov
Table 5: General Parameters for Electrochemical Analysis of Phenolic Compounds
| Parameter | Typical Setting/Material |
| Working Electrode | Glassy Carbon Electrode (GCE) uc.pt |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Supporting Electrolyte | Phosphate buffer (pH 7) uc.pt |
| Technique | Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) |
| Potential Range | e.g., 0 V to +1.0 V vs. Ag/AgCl uc.pt |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques are powerful tools for the analysis of complex samples, combining the separation power of chromatography or electrophoresis with the identification capabilities of spectrometry. nih.gov The primary advantage of these methods lies in their ability to separate individual components from a mixture and then provide structural and quantitative information for each component in a single, automated analysis. nih.gov For a substituted phenol like this compound, with its polar functional groups and high molecular weight due to the iodine atoms, liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis-mass spectrometry (CE-MS) are the most relevant hyphenated techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile and widely used technique for the analysis of polar and non-volatile compounds, making it an excellent choice for this compound. The separation is typically achieved using a reversed-phase high-performance liquid chromatography (HPLC) column, where the compound is separated based on its hydrophobicity. The subsequent detection by mass spectrometry provides a highly sensitive and selective means of identification and quantification.
For analogous compounds such as aminophenol isomers and other phenolic compounds, LC-MS/MS (tandem mass spectrometry) has proven to be a robust analytical approach. nih.govnih.gov In an LC-MS/MS system, the mass spectrometer performs two stages of mass analysis. The first stage selects the molecular ion of the target analyte, which is then fragmented, and the second stage analyzes the resulting fragment ions. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise, leading to very low limits of detection.
A typical LC-MS/MS method for a compound like this compound would involve a C18 reversed-phase column and a mobile phase consisting of an aqueous component with a buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent like acetonitrile or methanol. sielc.com The mass spectrometer would likely be operated in positive electrospray ionization (ESI) mode, which is suitable for compounds with amine groups.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Structurally Similar Compound (Aminophenol)
| Parameter | Value |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 20 mM Ammonium Formate, pH 3.0B: Acetonitrile |
| Gradient | Isocratic or Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 450 °C |
| MS/MS Transitions | Precursor Ion (m/z) → Product Ion (m/z) |
Note: The specific mass transitions for this compound would need to be determined experimentally by infusing a standard of the compound into the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. asianpubs.org Due to the polar nature of the hydroxyl and aminomethyl groups, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar functional groups into less polar, more volatile derivatives. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for phenolic compounds. nih.gov
Once derivatized, the compound can be separated on a low-polarity capillary GC column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase. thermofisher.com The separated derivative is then introduced into the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum provides a characteristic fragmentation pattern that can be used for identification.
Table 2: Potential GC-MS Analysis Parameters for Derivatized this compound
| Parameter | Value |
| Derivatization | |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Reaction | Heating to form trimethylsilyl (TMS) derivatives |
| Gas Chromatography | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient (e.g., 100°C held for 2 min, then ramped to 300°C) |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 50-550 |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is another powerful hyphenated technique that separates compounds based on their charge-to-size ratio in an electric field. wikipedia.org This technique is particularly well-suited for the analysis of charged and highly polar molecules, making it a viable option for this compound, which can be protonated in an acidic buffer. CE offers very high separation efficiency and requires minimal sample volumes. wikipedia.org
In a CE-MS system, the capillary is interfaced with the mass spectrometer, typically using an electrospray ionization (ESI) source. The separation is controlled by the composition of the background electrolyte (BGE) and the applied voltage. For a compound like this compound, a low pH buffer would ensure the amine group is protonated, allowing for separation in the cationic mode.
Table 3: Conceptual CE-MS Parameters for this compound Analysis
| Parameter | Value |
| Capillary Electrophoresis | |
| Capillary | Fused-silica (e.g., 50 µm i.d., 50-100 cm length) |
| Background Electrolyte | Acidic buffer (e.g., 50 mM ammonium acetate, pH 3.5) |
| Separation Voltage | 20 - 30 kV |
| Injection | Hydrodynamic or Electrokinetic |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Sheath Liquid | Isopropanol/water mixture with formic acid |
| MS Parameters | Similar to LC-MS |
The selection of the most appropriate hyphenated technique will depend on the specific analytical challenge, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation. For quantitative analysis, LC-MS/MS is often the preferred method due to its high selectivity and sensitivity. GC-MS, with a derivatization step, can also provide excellent results, particularly for volatile impurities. CE-MS offers a high-resolution separation alternative, especially for complex biological or environmental samples. youtube.com
Potential Research Applications and Future Directions of 4 Aminomethyl 2,6 Diiodophenol Non Clinical Focus
The chemical compound 4-(Aminomethyl)-2,6-diiodophenol is a multifaceted molecule whose unique structural components—a phenolic ring, two iodine atoms, and an aminomethyl group—position it as a promising candidate for a variety of non-clinical research applications. Its potential stems from the combined reactivity and properties of these functional groups, opening avenues in fine chemical synthesis, supramolecular chemistry, materials science, and fundamental chemical research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Aminomethyl)-2,6-diiodophenol, and what factors influence iodination efficiency?
- Answer : The synthesis typically involves iodination of phenolic precursors. Enzymatic methods using lactoperoxidase or chemical iodination with aqueous iodine (I₂) are common. For example, iodination of phenol derivatives proceeds via electrophilic substitution, where the OH group activates positions 2 and 4/5. However, steric hindrance from substituents (e.g., aminomethyl groups) may alter regioselectivity . Reaction conditions (e.g., concentration, pH, and temperature) significantly impact iodination efficiency. Lower solubility of intermediates, as observed in 2,6-diiodophenol synthesis, may necessitate surfactants or co-solvents to improve homogeneity .
Q. How can researchers address solubility challenges when conducting bioassays with this compound?
- Answer : Due to low aqueous solubility, surfactants like Tween 80® (0.5% v/v) are recommended to enhance dissolution and ensure homogeneous solutions. This approach reduces variability in toxicity assays, as seen in studies on 2,6-diiodophenol derivatives . Pre-dissolving the compound in a minimal volume of organic solvents (e.g., DMSO) followed by dilution in surfactant-containing media can also improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
